Cas no 2228706-26-9 (tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate)

Tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features a tert-butyloxycarbonyl (Boc)-protected piperazine moiety coupled with a dimethylaminopyridine group, enhancing its utility in selective functionalization. The Boc group provides stability and facilitates deprotection under mild acidic conditions, while the dimethylamino substituent contributes to electron-donating properties, influencing reactivity in cross-coupling or nucleophilic substitution reactions. This compound is valued for its role in constructing complex heterocyclic frameworks, offering controlled reactivity and compatibility with diverse synthetic protocols. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale applications.
tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate structure
2228706-26-9 structure
Product name:tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate
CAS No:2228706-26-9
MF:C16H26N4O2
Molecular Weight:306.403243541718
CID:6371051
PubChem ID:165831653

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate
    • tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
    • EN300-1901720
    • 2228706-26-9
    • インチ: 1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-9-17-13(11-20)12-7-6-8-18-14(12)19(4)5/h6-8,13,17H,9-11H2,1-5H3
    • InChIKey: NWEOUDWRBVCVMG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(C2=CC=CN=C2N(C)C)C1)=O

計算された属性

  • 精确分子量: 306.20557608g/mol
  • 同位素质量: 306.20557608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 381
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 57.7Ų

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1901720-0.5g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
0.5g
$1482.0 2023-09-18
Enamine
EN300-1901720-5.0g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
5g
$4475.0 2023-06-01
Enamine
EN300-1901720-0.25g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
0.25g
$1420.0 2023-09-18
Enamine
EN300-1901720-10.0g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
10g
$6635.0 2023-06-01
Enamine
EN300-1901720-1.0g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
1g
$1543.0 2023-06-01
Enamine
EN300-1901720-0.05g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
0.05g
$1296.0 2023-09-18
Enamine
EN300-1901720-0.1g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
0.1g
$1357.0 2023-09-18
Enamine
EN300-1901720-2.5g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
2.5g
$3025.0 2023-09-18
Enamine
EN300-1901720-10g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
10g
$6635.0 2023-09-18
Enamine
EN300-1901720-1g
tert-butyl 3-[2-(dimethylamino)pyridin-3-yl]piperazine-1-carboxylate
2228706-26-9
1g
$1543.0 2023-09-18

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylate 関連文献

tert-butyl 3-2-(dimethylamino)pyridin-3-ylpiperazine-1-carboxylateに関する追加情報

tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate, identified by the CAS number 2228706-26-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activity, making it a subject of extensive research in the field of medicinal chemistry.

The molecular structure of tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate comprises a piperazine ring, a pyridine moiety, and a tert-butyl group, all of which contribute to its versatile properties. The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds, which is crucial for drug design and bioavailability enhancement. The pyridine moiety introduces aromaticity and additional nitrogen functionality, further enhancing the compound's chemical reactivity and biological interaction potential.

Recent studies have focused on the synthesis and optimization of this compound, particularly in terms of its stereochemistry and functional group compatibility. Researchers have explored various synthetic pathways to improve the yield and purity of tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate, leveraging advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions.

In terms of biological activity, this compound has shown promise in preclinical models, particularly in modulating key enzymes and receptors involved in neurological disorders. For instance, studies have demonstrated its ability to inhibit certain kinases associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development.

The incorporation of the dimethylamino group into the pyridine ring introduces additional electron-donating effects, which can enhance the compound's lipophilicity and membrane permeability—critical factors for drug delivery systems. This feature has been exploited in recent research to design more effective drug candidates with improved pharmacokinetic profiles.

Furthermore, the tert-butyl group serves as a bulky substituent that can influence the compound's steric interactions within biological systems. This characteristic has been leveraged in designing molecules with enhanced selectivity towards specific targets, reducing off-target effects and improving therapeutic efficacy.

The synthesis of tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate involves multiple steps, including nucleophilic substitution, coupling reactions, and purification techniques. Researchers have optimized these steps to ensure scalability and cost-effectiveness, making it feasible for large-scale production if required.

In conclusion, tert-butyl 3-(2-(dimethylamino)pyridin-3-yl)piperazine-1-carboxylate represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structural features and promising biological activity position it as a key candidate for further research and development in the field of medicinal chemistry.

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